2-(6-Chloropyridin-3-yl)propan-2-amine
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Overview
Description
2-(6-Chloropyridin-3-yl)propan-2-amine is a chemical compound with the molecular formula C8H11ClN2. It contains a pyridine ring substituted with a chlorine atom at the 6-position and an amine group at the 2-position of the propan-2-yl chain.
Mechanism of Action
The compound also contains an amine group, which can act as a base and form salts with acids. This property can affect the compound’s solubility and therefore its bioavailability .
The presence of a chlorine atom might make the compound more lipophilic, which could enhance its ability to cross cell membranes. It could also make the compound more susceptible to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)propan-2-amine typically involves the reaction of 6-chloropyridine with appropriate reagents to introduce the propan-2-amine group. One common method is the reductive amination of 6-chloropyridine-3-carbaldehyde with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yl)propan-2-ol: Contains a hydroxyl group instead of an amine group.
6-Chloropyridine-3-carbaldehyde: Contains an aldehyde group instead of a propan-2-amine group.
2-(6-Chloropyridin-3-yl)ethanamine: Contains an ethyl chain instead of a propan-2-yl chain.
Uniqueness
2-(6-Chloropyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a chlorine-substituted pyridine ring and a propan-2-amine group makes it a versatile intermediate for various synthetic and research applications .
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUKIRSZLUMFGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724625 |
Source
|
Record name | 2-(6-Chloropyridin-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157763-35-4 |
Source
|
Record name | 2-(6-Chloropyridin-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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